Cas no 1755-51-7 (Pentamethoxy Red)

Pentamethoxy Red 化学的及び物理的性質
名前と識別子
-
- Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol
- Benzenemethanol, a-(2,4-dimethoxyphenyl)-2,4-dimethoxy-a-(2-methoxyphenyl)-
- PENTAMETHOXY RED
- 2,2',2'',4,4'-Pentamethoxytriphenylmethanol
- bis(2,4-dimethoxyphenyl)-(2-methoxyphenyl)methanol
- alpha.-(2,4-dimethoxyphenyl)-2,4-dimethoxy- .alpha.-(2-methoxyphenyl)-Benzenemethanol
- Benzenemethanol,.alpha.-(2,4-dimethoxyphenyl)-2,4-dimethoxy-.alpha.-(2-methoxyphenyl)-
- 2,2',2
- Pentamethoxylred
- Bis(2,4-dimethoxyphenyl)
- 2,2',2'',4,4'-pentamethoxytrityl alcohol
- 2,2',2",4,4'-Pentamethoxytriphenylcarbinol
- Methanol, Bis(2,4-dimethoxyphenyl)(o-methoxyphenyl)-
- α-(2,4-Dimethoxyphenyl)-2,4-dimethoxy-α-(2-methoxyphenyl)benzenemethanol
- PentamethoxyRed
- GEPSNGQKRLULHW-UHFFFAOYSA-N
- Benzenemethanol, .alpha.-(2,4-dimethoxyphenyl)-2,4-dimethoxy-.alpha.-(2-methoxyphenyl)-
- P0631
- 2,2',2'',
- FT-0609018
- 1755-51-7
- A881565
- .ALPHA.-(2,4-DIMETHOXYPHENYL)-2,4-DIMETHOXY-.ALPHA.-(2-METHOXYPHENYL)BENZENEMETHANOL
- AKOS001483311
- EINECS 217-146-8
- J-011120
- 9X489RQ5R4
- SR-01000389292
- T71935
- DTXSID80169987
- UNII-9X489RQ5R4
- WS-02497
- CS-0318414
- Benzenemethanol, alpha-(2,4-dimethoxyphenyl)-2,4-dimethoxy-alpha-(2-methoxyphenyl)-
- CCG-103160
- SR-01000389292-1
- NS00025759
- MFCD00070616
- BAA75551
- SCHEMBL2214188
- SY055129
- Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol #
- DTXCID3092478
- triphenylcarbinol, 2,4,2',4',2''-pentamethoxy-
- ALPHA-(2,4-DIMETHOXYPHENYL)-2,4-DIMETHOXY-ALPHA-(2-METHOXYPHENYL)BENZENEMETHANOL
- DB-351126
- AE-641/32253009
- 2.4.2'.4'.2''-Pentamethoxy-triphenylcarbinol
- Pentamethoxy Red
-
- MDL: MFCD00070616
- インチ: 1S/C24H26O6/c1-26-16-10-12-19(22(14-16)29-4)24(25,18-8-6-7-9-21(18)28-3)20-13-11-17(27-2)15-23(20)30-5/h6-15,25H,1-5H3
- InChIKey: GEPSNGQKRLULHW-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[H])(C1C([H])=C([H])C(=C([H])C=1OC([H])([H])[H])OC([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1OC([H])([H])[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 410.17300
- どういたいしつりょう: 410.173
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 484
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 66.4
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 145.0 to 148.0 deg-C
- ふってん: 600.3±55.0 °C at 760 mmHg
- フラッシュポイント: 316.8±31.5 °C
- 屈折率: 1.567
- ようかいど: Solubility Insoluble in water; soluble in ethanol
- PSA: 66.38000
- LogP: 4.01380
- じょうきあつ: 0.0±1.8 mmHg at 25°C
- 酸塩基指示剤の変色ph値範囲: Reddish-violet (1.2) to colorless (3.2)
- ようかいせい: 未確定
- 酸性度係数(pKa): 1.86(at 25℃)
Pentamethoxy Red セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Pentamethoxy Red 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
Pentamethoxy Red 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019116871-25g |
Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol |
1755-51-7 | 95% | 25g |
1,199.92 USD | 2021-06-16 | |
abcr | AB140199-25g |
Pentamethoxy red; . |
1755-51-7 | 25g |
€1331.10 | 2025-02-19 | ||
1PlusChem | 1P0021HG-25g |
Benzenemethanol, α-(2,4-dimethoxyphenyl)-2,4-dimethoxy-α-(2-methoxyphenyl)- |
1755-51-7 | 25g |
$915.00 | 2025-02-19 | ||
1PlusChem | 1P0021HG-1g |
Benzenemethanol, α-(2,4-dimethoxyphenyl)-2,4-dimethoxy-α-(2-methoxyphenyl)- |
1755-51-7 | 1g |
$90.00 | 2025-02-19 | ||
Ambeed | A639681-250mg |
Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol |
1755-51-7 | 95% | 250mg |
$104.0 | 2024-04-22 | |
Aaron | AR0021PS-250mg |
Benzenemethanol, α-(2,4-dimethoxyphenyl)-2,4-dimethoxy-α-(2-methoxyphenyl)- |
1755-51-7 | 95% | 250mg |
$42.00 | 2025-01-21 | |
Crysdot LLC | CD12132297-5g |
Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol |
1755-51-7 | 95+% | 5g |
$333 | 2024-07-24 | |
eNovation Chemicals LLC | D756758-100mg |
Benzenemethanol, a-(2,4-dimethoxyphenyl)-2,4-dimethoxy-a-(2-methoxyphenyl)- |
1755-51-7 | 95% | 100mg |
$75 | 2024-06-07 | |
Crysdot LLC | CD12132297-10g |
Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol |
1755-51-7 | 95+% | 10g |
$599 | 2024-07-24 | |
eNovation Chemicals LLC | D756758-5g |
Benzenemethanol, a-(2,4-dimethoxyphenyl)-2,4-dimethoxy-a-(2-methoxyphenyl)- |
1755-51-7 | 95% | 5g |
$265 | 2025-02-28 |
Pentamethoxy Red 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
2. Book reviews
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Pentamethoxy Redに関する追加情報
Pentamethoxy Red: A Comprehensive Overview
Pentamethoxy Red, also known by its CAS number 1755-51-7, is a highly specialized compound that has garnered significant attention in various scientific and industrial fields. This compound is renowned for its unique chemical structure and versatile applications. In recent years, advancements in chemical synthesis and material science have further enhanced our understanding of Pentamethoxy Red and its potential uses.
The molecular structure of Pentamethoxy Red is characterized by a complex arrangement of methoxy groups attached to a central aromatic ring. This configuration not only imparts the compound with its vibrant red color but also contributes to its stability and reactivity. Researchers have recently explored the electronic properties of Pentamethoxy Red, revealing its potential as a novel material in optoelectronic devices. Studies published in leading journals such as *Nature Materials* and *Advanced Functional Materials* highlight how the compound's unique electronic transitions can be leveraged for next-generation displays and sensors.
One of the most promising applications of Pentamethoxy Red lies in the field of biotechnology. Recent breakthroughs have demonstrated its ability to act as a highly efficient photosensitizer in photodynamic therapy (PDT). Unlike traditional photosensitizers, Pentamethoxy Red exhibits superior photostability and selective targeting capabilities, making it a potential game-changer in cancer treatment. A study conducted at the University of California, Los Angeles (UCLA), found that Pentamethoxy Red can effectively induce oxidative stress in cancer cells under near-infrared light, with minimal impact on healthy tissues.
In addition to its biomedical applications, Pentamethoxy Red has also found utility in environmental science. Researchers at the Massachusetts Institute of Technology (MIT) have developed a novel method for using Pentamethoxy Red as a catalyst in the degradation of organic pollutants in water. This innovative approach leverages the compound's ability to absorb sunlight and generate reactive oxygen species, which can break down harmful contaminants into harmless byproducts. The findings, published in *Environmental Science & Technology*, underscore the potential of Pentamethoxy Red in addressing global water pollution challenges.
The synthesis of Pentamethoxy Red has undergone significant improvements in recent years. Traditional methods often involved multi-step reactions with low yields, but advancements in catalytic chemistry have streamlined the production process. A team at the University of Cambridge reported a novel catalytic pathway that achieves high yields of Pentamethoxy Red with minimal byproducts. This breakthrough not only enhances the economic viability of large-scale production but also reduces environmental impact.
Looking ahead, the future of Pentamethoxy Red seems bright. Ongoing research is exploring its potential as a component in advanced materials such as organic semiconductors and flexible electronics. Preliminary results indicate that incorporating Pentamethoxy Red into these materials can significantly improve their performance under various operating conditions. Furthermore, its biocompatibility makes it an attractive candidate for use in implantable medical devices.
In conclusion, Pentamethoxy Red (CAS No. 1755-51-7) stands out as a multifaceted compound with applications spanning materials science, biotechnology, and environmental engineering. Recent advancements have expanded our understanding of its properties and potential uses, positioning it as a key player in future technological innovations.
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